Nerolidol

Beschreibung

This compound has been reported in Aristolochia triangularis, Rhododendron dauricum, and other organisms with data available.

This compound is found in bitter gourd. This compound is a component of many essential oils. The (S)-enantiomer is the commoner and occurs mostly as the (S)-(E)-isomer. This compound is a flavouring agent. this compound has been shown to exhibit anti-fungal function (A7933). this compound belongs to the family of Sesquiterpenes. These are terpenes with three consecutive isoprene units.

sesquiterpene; RN given refers to cpd without isomeric designation; nerol is also available

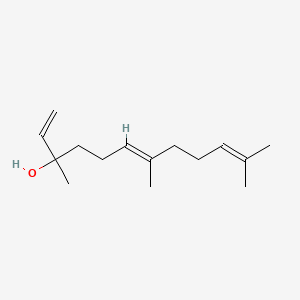

structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTLCLSUCSAZDY-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(C)(C=C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CCC(C)(C=C)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040783 | |

| Record name | trans-Nerolidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol, Soluble (in ethanol) | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.872-0.879 | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

40716-66-3, 7212-44-4, 142-50-7 | |

| Record name | trans-Nerolidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40716-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nerolidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007212444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nerolidol trans-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040716663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Nerolidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11-trimethyldodeca-1,6,10-trien-3-ol,mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nerolidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEROLIDOL, (6E)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG5V0N8P2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nerolidol: A Technical Guide to its Natural Sources, Plant Distribution, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Nerolidol, a naturally occurring sesquiterpene alcohol, is a constituent of the essential oils of numerous plant species.[1] With its characteristic woody and fresh bark aroma, this compound exists in four isomeric forms.[1] This compound has garnered significant interest in the pharmaceutical and cosmetic industries due to its wide range of biological activities. This technical guide provides a comprehensive overview of the natural sources and plant distribution of this compound, detailed experimental protocols for its extraction and quantification, and an examination of its biosynthetic pathway.

Natural Sources and Plant Distribution of this compound

This compound is found in a wide variety of plants, distributed across numerous families. It is present in various plant organs, including the leaves, flowers, stems, and roots.[2] The concentration of this compound can vary significantly depending on the plant species, the specific organ, and even the season of harvest.[2] For instance, the concentration of trans-nerolidol in the leaves of Baccharis dracunculifolia was found to be five times higher in March compared to July.[2]

Quantitative Data on this compound Content in Various Plant Species

The following tables summarize the quantitative data on this compound content in different plant species and their respective parts. The data is compiled from various studies and presented to facilitate comparison.

Table 1: this compound Content in the Essential Oils of Various Plant Parts

| Plant Species | Plant Part | Isomer of this compound | This compound Content (% of Essential Oil) | Reference |

| Piper claussenianum | Leaves | trans-nerolidol | 81.4% | |

| Myrocarpus fastigiatus | Wood | cis-nerolidol | 80.0% | |

| Zanthoxylum hyemale | Leaves | trans-nerolidol | 51.0% | |

| Baccharis dracunculifolia | Leaves | E-nerolidol | 16.8–51.0% | |

| Zornia brasiliensis | Leaves | trans-nerolidol | 48.0% | |

| Fokienia hodginsii | Wood | trans-nerolidol | 34.8% | |

| Swinglea glutinosa | Leaves | trans-nerolidol | 28.4% | |

| Warionia saharae | Aerial parts | trans-nerolidol | 23.0% | |

| Swinglea glutinosa | Fruits | trans-nerolidol | 19.1% | |

| Canarium schweinfurthii | Resin | trans-nerolidol | 14.0% | |

| Cinnamomum osmophloeum | Twig | trans-nerolidol | 1.05% | |

| Rosa bracteata | Stems | (E)-nerolidol | Not specified, but a main component |

Table 2: this compound Concentration in Plant Tissues

| Plant Species | Plant Part | Isomer of this compound | This compound Concentration | Reference |

| Baccharis dracunculifolia | Leaves | trans-nerolidol | 136.53 mg/100 g of plant (March) | |

| Baccharis dracunculifolia | Leaves | trans-nerolidol | 25.03 mg/100 g of plant (July) |

Experimental Protocols

Extraction of this compound via Hydrodistillation

Hydrodistillation is a common method for extracting essential oils, including this compound, from plant material. The process involves the co-distillation of water and the volatile compounds from the plant matrix.

Materials and Equipment:

-

Fresh or dried plant material (e.g., leaves, flowers)

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (distilling flask)

-

Condenser

-

Receiving flask

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Grinder or mortar and pestle (if using dried material)

Procedure:

-

Preparation of Plant Material:

-

If using fresh plant material, chop it into small pieces to increase the surface area.

-

If using dried plant material, grind it to a coarse powder using a grinder or mortar and pestle.

-

-

Apparatus Setup:

-

Set up the Clevenger-type apparatus with a round-bottom flask of appropriate size as the distilling flask.

-

Place the prepared plant material into the distilling flask.

-

Add distilled water to the flask, ensuring the plant material is fully submerged. A common ratio is 1:10 (w/v) of plant material to water.

-

Connect the distilling flask to the Clevenger apparatus and the condenser.

-

Place a receiving flask at the outlet of the condenser.

-

-

Distillation:

-

Begin heating the distilling flask using a heating mantle.

-

Bring the water to a boil. The steam will pass through the plant material, causing the essential oils to vaporize.

-

The mixture of steam and essential oil vapor will travel into the condenser, where it will cool and liquefy.

-

The condensed liquid (distillate), containing both water and essential oil, will collect in the graduated tube of the Clevenger apparatus.

-

-

Separation and Collection:

-

Continue the distillation for a set period, typically 2-4 hours, or until no more oil is collected.

-

Once the distillation is complete, allow the apparatus to cool.

-

The essential oil, being less dense than water, will form a layer on top of the water in the collection tube.

-

Carefully open the stopcock of the Clevenger apparatus to drain the aqueous layer, and then collect the essential oil in a clean vial.

-

-

Drying and Storage:

-

To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected essential oil.

-

Allow it to stand for a few minutes, then decant or filter the oil into a clean, airtight, amber glass vial.

-

Store the essential oil at 4°C in the dark to prevent degradation.

-

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like this compound in essential oil samples.

Materials and Equipment:

-

Essential oil sample containing this compound

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., DB-5MS)

-

Helium (carrier gas)

-

This compound standard for calibration

-

Solvent (e.g., hexane or ethanol) for sample dilution

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the this compound standard of a known concentration in a suitable solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution for creating a calibration curve.

-

Dilute the essential oil sample in the same solvent to a concentration within the linear range of the calibration curve.

-

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to 250°C. Use a splitless or split injection mode, depending on the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: Increase to 220°C at a rate of 3°C/minute.

-

Hold: Maintain 220°C for 10 minutes.

-

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/minute.

-

Mass Spectrometer:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: Scan from m/z 40 to 350.

-

Ion source temperature: 230°C.

-

Quadrupole temperature: 150°C.

-

-

-

Analysis:

-

Inject a fixed volume (e.g., 1 µL) of each standard solution and the prepared sample solution into the GC-MS system.

-

Acquire the chromatograms and mass spectra for each run.

-

-

Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the this compound standard.

-

Create a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

The quantity of this compound can then be expressed as a percentage of the essential oil or in mg/g of the original plant material.

-

Biosynthesis of this compound and Experimental Workflow

This compound Biosynthetic Pathway

This compound is synthesized in plants via the mevalonate (MVA) pathway, which primarily occurs in the cytosol. The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon precursors are then condensed to form larger isoprenoid building blocks. Specifically for this compound, farnesyl pyrophosphate (FPP), a 15-carbon molecule, is the direct precursor. FPP is then converted to this compound by the enzyme this compound synthase.

Caption: The cytosolic mevalonate pathway for this compound biosynthesis.

General Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant sources.

Caption: A generalized workflow for the analysis of this compound from plant material.

References

An In-depth Technical Guide to (3S)-(E)-Nerolidol Synthase Activity in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-(E)-nerolidol synthase (EC 4.2.3.48) is a key enzyme in the biosynthesis of volatile organic compounds in plants, playing a crucial role in plant defense mechanisms. This sesquiterpene synthase catalyzes the conversion of (2E,6E)-farnesyl diphosphate (FPP) into (3S)-(E)-nerolidol, a precursor to the homoterpene (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT). DMNT is a significant signaling molecule that attracts natural enemies of herbivores, thus contributing to indirect plant defense. This technical guide provides a comprehensive overview of (3S)-(E)-nerolidol synthase activity, including its biochemical properties, the signaling pathways that regulate its expression, and detailed experimental protocols for its study.

Introduction

(3S)-(E)-nerolidol synthase is a member of the terpene synthase (TPS) family of enzymes, which are responsible for the vast diversity of terpenoid compounds found in plants. The enzyme facilitates the conversion of the ubiquitous sesquiterpene precursor, FPP, into the acyclic sesquiterpene alcohol, (3S)-(E)-nerolidol. This reaction is a critical step in the formation of DMNT, a volatile compound released by many plants upon herbivore attack.[1][2] The emission of DMNT serves as a chemical cue to attract predatory mites and parasitic wasps, which are natural enemies of the herbivores, thereby providing an indirect defense mechanism for the plant.[1][2] Understanding the activity and regulation of (3S)-(E)-nerolidol synthase is of significant interest for applications in agriculture, such as the development of pest-resistant crops, and in the fragrance and flavor industries.

Biochemical Properties and Function

(3S)-(E)-nerolidol synthase catalyzes the following reaction:

(2E,6E)-farnesyl diphosphate + H₂O → (3S,6E)-nerolidol + diphosphate[3]

The enzyme belongs to the lyase class of enzymes, specifically the hydro-lyases. The catalytic mechanism involves the ionization of the diphosphate group from FPP, followed by the quenching of the resulting carbocation with a water molecule to form the alcohol, (3S)-(E)-nerolidol.

Substrate Specificity and Product Formation

The primary substrate for (3S)-(E)-nerolidol synthase is (2E,6E)-farnesyl diphosphate. Some isoforms of the enzyme may also exhibit activity with geranyl diphosphate (GPP), the precursor to monoterpenes, producing linalool. The stereospecificity of the enzyme is crucial, as it predominantly produces the (3S)-(E)-enantiomer of nerolidol.

Subcellular Localization

The subcellular localization of (3S)-(E)-nerolidol synthase can vary depending on the plant species and the specific isoform. In snapdragon, two nearly identical this compound/linalool synthases have been identified, with one localized in the cytosol and responsible for this compound biosynthesis, and the other in the plastids for linalool formation. In kiwifruit, the enzyme is localized to the cytoplasm.

Quantitative Data

The kinetic parameters of (3S)-(E)-nerolidol synthase have been characterized in several plant species. A summary of these parameters is presented in Table 1.

| Plant Species | Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/h/µg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹mM⁻¹) | Divalent Cation | Reference |

| Actinidia chinensis (Kiwifruit) | AcNES1 | FPP | 0.80 | - | - | 300 | Mg²⁺ | |

| GDP | 1.89 | - | - | 69 | Mg²⁺ | |||

| Fragaria ananassa (Strawberry) | FaNES1 | FPP | 8.1 | 3 | - | - | - | |

| GDP | 29 | 2.3 | - | - | - | |||

| Plectranthus amboinicus | PamTps1 | FPP | 40.47 ± 3.83 | 14.85 ± 2.80 (µmol/mg⁻¹) | 0.005 | 0.00012 | Mg²⁺ | |

| GPP | 16.72 ± 1.32 | 24.16 ± 3.75 (µmol/mg⁻¹) | 0.009 | 0.00054 | Mg²⁺ |

Table 1: Kinetic Parameters of (3S)-(E)-Nerolidol Synthase from Different Plant Species.

Signaling Pathways and Regulation of Gene Expression

The expression of (3S)-(E)-nerolidol synthase genes is often induced by biotic stress, particularly herbivory. This induction is regulated by a complex signaling network involving plant hormones.

Herbivore-Induced Signaling Pathway

Herbivore attack triggers a signaling cascade that leads to the activation of defense-related genes, including those encoding terpene synthases. The jasmonate signaling pathway plays a central role in this response.

References

The Biosynthesis of Nerolidol from Farnesyl Pyrophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerolidol, a naturally occurring sesquiterpene alcohol, is a molecule of significant interest across the pharmaceutical, cosmetic, and fragrance industries. Its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, have positioned it as a promising lead compound in drug discovery. Found in the essential oils of numerous plants, this compound's biosynthesis is a fascinating example of terpene metabolism. This technical guide provides an in-depth exploration of the core biosynthetic pathway leading to this compound from the central precursor, farnesyl pyrophosphate (FPP). We will delve into the enzymatic conversion, present key quantitative data, and provide detailed experimental protocols relevant to the study of this pathway.

The Core Biosynthetic Pathway: From FPP to this compound

The direct precursor to all sesquiterpenes, including this compound, is (2E,6E)-farnesyl pyrophosphate (FPP). The conversion of this linear isoprenoid substrate into the acyclic alcohol this compound is catalyzed by a class of enzymes known as this compound synthases (NES). These enzymes belong to the broader family of terpene synthases (TPSs).

The reaction mechanism proceeds through the ionization of FPP, where the pyrophosphate group is cleaved, generating a transient farnesyl carbocation. This is followed by the nucleophilic attack of a water molecule at the C3 position of the farnesyl cation, leading to the formation of this compound and the release of a diphosphate molecule.[1][2] This seemingly straightforward conversion can result in different stereoisomers of this compound, namely (3S)-nerolidol and (3R)-nerolidol, depending on the specific this compound synthase involved. The enzymes responsible are classified under EC numbers 4.2.3.48 for (3S,6E)-nerolidol synthase and 4.2.3.49 for (3R,6E)-nerolidol synthase.[3][4]

dot

References

The Multifaceted Therapeutic Potential of Sesquiterpene Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpene alcohols, a diverse class of C15 isoprenoid compounds, are prominent secondary metabolites in the plant kingdom, contributing to the aromatic and medicinal properties of many essential oils. With a broad spectrum of pharmacological and biological activities, these compounds have garnered significant interest in the scientific community for their potential as novel therapeutic agents. This technical guide provides an in-depth overview of the core pharmacological activities of key sesquiterpene alcohols, including farnesol, nerolidol, α-bisabolol, patchoulol, and cedrol. It details their mechanisms of action, presents quantitative data on their efficacy, outlines experimental protocols for their evaluation, and visualizes the key signaling pathways they modulate.

Anticancer and Cytotoxic Activities

Sesquiterpene alcohols have demonstrated significant potential in oncology by inducing apoptosis, inhibiting cell proliferation, and arresting the cell cycle in various cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways that govern cell survival and death.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various sesquiterpene alcohols against a range of human cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Sesquiterpene Alcohol | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Farnesol | A549 | Human Lung Carcinoma | Varies | [1] |

| Caco-2 | Human Colon Adenocarcinoma | Varies | [1] | |

| HCT-116 | Human Colorectal Carcinoma | Varies | [2] | |

| Saos-2 | Human Osteosarcoma | Varies | [2] | |

| B16F10 | Murine Melanoma | 45 | [3] | |

| HL-60 | Human Promyelocytic Leukemia | Varies | ||

| DU145 | Human Prostate Carcinoma | Varies | ||

| α-Bisabolol | A549 | Human Non-Small Cell Lung Carcinoma | 15 | |

| Santamarine | L1210 | Murine Leukemia | 0.16-1.3 µg/mL | |

| CCRF-CEM | Human Leukemia | 0.16-1.3 µg/mL | ||

| KB | Human Nasopharyngeal Carcinoma | 0.16-1.3 µg/mL | ||

| LS174T | Human Colon Adenocarcinoma | 0.16-1.3 µg/mL | ||

| MCF 7 | Human Breast Adenocarcinoma | 0.16-1.3 µg/mL | ||

| Ambrosin | MDA-MB-231 | Human Breast Cancer | 25 | |

| Dehydrocostus lactone | HepG2 | Human Hepatocellular Carcinoma | 20.33 | |

| Costunolide | CAL-27 | Oral Squamous Cell Carcinoma | 32 | |

| Aloesone | CAL-27 | Oral Squamous Cell Carcinoma | 38 |

Signaling Pathways in Anticancer Activity

Sesquiterpene alcohols exert their anticancer effects by modulating several key signaling pathways. Farnesol, for instance, induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It can also trigger endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR), which is dependent on the MEK1/2-ERK1/2 pathway. α-Bisabolol has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, in non-small cell lung carcinoma cells.

Farnesol-Induced Apoptosis Signaling Pathway

Caption: Farnesol induces apoptosis via multiple signaling pathways.

α-Bisabolol and the PI3K/Akt Signaling Pathway

References

Olfactoric Properties of Nerolidol Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactoric properties of the four stereoisomers of nerolidol. Due to its presence in numerous essential oils and its use as a fragrance ingredient and potential pharmacologically active compound, a detailed understanding of how its stereochemistry influences its odor profile is crucial for research and development in the fields of perfumery, pharmacology, and sensory science.

This compound, with the chemical formula C₁₅H₂₆O, is a naturally occurring sesquiterpene alcohol. Its structure contains a chiral center at the C3 position and a double bond at the C6 position, resulting in four possible stereoisomers: (3S,6E)-nerolidol, (3R,6E)-nerolidol, (3S,6Z)-nerolidol, and (3R,6Z)-nerolidol. The spatial arrangement of the substituents around the chiral center (R/S configuration) and the geometry of the C6 double bond (E/Z configuration) significantly impact the molecule's interaction with olfactory receptors, leading to distinct odor perceptions.

Quantitative Olfactoric Data

While the qualitative odor characteristics of this compound stereoisomers have been described, specific quantitative odor threshold values for each individual stereoisomer are not extensively documented in publicly available scientific literature. A general odor detection threshold for this compound has been reported to be in the range of 10 ppb to 10 ppm, though this is not specific to the individual stereoisomers and can vary based on the medium and the sensitivity of the assessors[1].

The following table summarizes the known olfactoric properties of the four this compound stereoisomers, with a focus on their distinct odor descriptors as identified in key scientific literature.

| Stereoisomer | Structure | Odor Descriptor | Odor Threshold |

| (3S,6E)-Nerolidol | (+)-trans-Nerolidol | Very faint, floral, slightly green, reminiscent of lily of the valley | Data not available |

| (3R,6E)-Nerolidol | (-)-trans-Nerolidol | Green, woody, with a fatty, slightly waxy note | Data not available |

| (3S,6Z)-Nerolidol | (+)-cis-Nerolidol | Very faint, floral, slightly green, reminiscent of lily of the valley | Data not available |

| (3R,6Z)-Nerolidol | (-)-cis-Nerolidol | Green, woody, with a fatty, slightly waxy note | Data not available |

Experimental Protocols

The determination of the olfactoric properties of volatile compounds like this compound stereoisomers involves a combination of instrumental analysis and sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific odor-active compounds in a sample. In the context of this compound stereoisomers, a chiral gas chromatography column is essential for the separation of the enantiomeric pairs.

Methodology:

-

Sample Preparation: A diluted solution of the separated this compound stereoisomers in an appropriate solvent (e.g., ethanol) is prepared.

-

Injection: A small volume of the sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and travels through a chiral capillary column (e.g., coated with a cyclodextrin derivative). The different stereoisomers interact differently with the chiral stationary phase, leading to their separation based on their retention times.

-

Detection and Olfactory Assessment: As the separated compounds elute from the column, the effluent is split. One portion goes to a chemical detector (e.g., a Flame Ionization Detector or Mass Spectrometer) for identification and quantification, while the other portion is directed to a sniffing port. A trained sensory panelist or "sniffer" inhales the effluent and describes the odor and its intensity at specific retention times.

Sensory Panel Evaluation

To obtain detailed and reliable odor descriptors and potentially determine odor thresholds, a trained sensory panel is utilized.

Methodology:

-

Panelist Selection and Training: Panelists are selected based on their olfactory acuity and ability to describe odors consistently. They undergo training to recognize and scale the intensity of various standard odorants and to develop a common vocabulary for odor description.

-

Sample Presentation: The purified this compound stereoisomers are presented to the panelists in a controlled environment. This can be done by dipping smelling strips into diluted samples or by using an olfactometer that delivers a controlled concentration of the odorant in a stream of odorless air.

-

Evaluation: Panelists are asked to describe the odor character of each stereoisomer using a list of descriptors. For odor threshold determination, a series of dilutions of each stereoisomer is presented in an ascending order of concentration, and the lowest concentration at which an odor is reliably detected is recorded. A forced-choice method, where the panelist must choose between the sample and a blank, is often employed to minimize guessing.

-

Data Analysis: The responses from the panelists are collected and statistically analyzed to determine the consensus odor profile and the mean odor threshold for each stereoisomer.

Olfactory Signaling Pathway

The perception of this compound stereoisomers, like other odorants, is initiated by the binding of these molecules to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding event triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.

The process can be summarized as follows:

-

Binding: A this compound stereoisomer binds to a specific olfactory receptor. The stereochemical differences between the isomers lead to differential binding affinities and activation of distinct sets of ORs.

-

G-protein Activation: This binding activates an associated G-protein (G-olf).

-

Second Messenger Production: The activated G-protein stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The influx of cations (Na⁺ and Ca²⁺) through the open channels depolarizes the olfactory sensory neuron.

-

Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the neuron's axon.

-

Signal to the Brain: The signal is relayed to the olfactory bulb and then to other brain regions, including the olfactory cortex, where the information is processed, leading to the conscious perception of a specific odor.

The distinct odor profiles of the this compound stereoisomers arise from their unique patterns of activation of the vast array of olfactory receptors.

References

The Scent of Defense: Nerolidol as a Key Herbivore-Induced Plant Volatile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate chemical warfare between plants and herbivores, volatile organic compounds (VOCs) serve as a critical line of communication and defense. Among these, the sesquiterpene alcohol nerolidol has emerged as a pivotal player in herbivore-induced plant defense mechanisms. Released upon herbivore attack, this compound functions not only as a direct deterrent but also as an indirect defense signal, attracting natural enemies of the herbivores. Furthermore, it acts as a signaling molecule within the plant, priming and activating a cascade of defense responses in both local and systemic tissues. This technical guide provides a comprehensive overview of the role of this compound as a herbivore-induced plant volatile, focusing on its biosynthesis, signaling pathways, and the methodologies used to study its function.

Biosynthesis and Emission of this compound

This compound is synthesized in plants through the isoprenoid pathway, specifically from the C15 precursor farnesyl diphosphate (FPP). The key enzyme responsible for its production is this compound synthase (NES), a type of terpene synthase.[1] Herbivore feeding triggers the expression of NES genes, leading to an increase in this compound biosynthesis and emission.[2] In some plant species, such as maize, (E)-nerolidol serves as an intermediate in the biosynthesis of (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), another significant herbivore-induced volatile that attracts predatory mites.[3][4][5]

The emission of this compound is often quantitatively related to the extent of herbivore damage, although this can vary between plant species and the type of herbivore.

Role in Direct and Indirect Plant Defense

This compound contributes to plant defense through both direct and indirect mechanisms.

Direct Defense: this compound can act as a feeding and oviposition deterrent to various insect herbivores. Its presence in the volatile blend of a damaged plant can signal an unsuitable host, reducing further damage.

Indirect Defense: One of the most well-documented roles of this compound is in "crying for help." By attracting parasitic wasps and predatory mites, natural enemies of the attacking herbivores, this compound facilitates a form of indirect defense. This tritrophic interaction benefits the plant by reducing herbivore pressure.

This compound-Induced Signaling Pathways

Upon its release or perception by neighboring plant tissues, this compound triggers a complex signaling cascade, leading to the activation of downstream defense responses.

Activation of MAPK and WRKY Signaling

(E)-nerolidol has been shown to activate Mitogen-Activated Protein Kinase (MAPK) and WRKY transcription factor signaling pathways. This activation is an early response to this compound perception and is crucial for initiating subsequent defense mechanisms.

Induction of Phytohormone Signaling

The activation of MAPK and WRKY pathways leads to an increase in the production of key defense-related phytohormones, namely jasmonic acid (JA) and abscisic acid (ABA). These hormones, in turn, regulate the expression of a wide array of defense genes. There is significant crosstalk between the JA and ABA signaling pathways in modulating the plant's response to biotic stress.

Accumulation of Defense-Related Compounds

The culmination of this signaling cascade is the accumulation of various defense-related chemicals. These include pathogenesis-related (PR) proteins, and other secondary metabolites that possess broad-spectrum anti-herbivore and anti-pathogen properties.

Quantitative Data on this compound's Role in Plant Defense

The following tables summarize quantitative data from various studies on the emission of this compound and its effects on plant defense and insect behavior.

Table 1: Herbivore-Induced Emission of this compound in Different Plant Species

| Plant Species | Herbivore/Inducer | Fold Increase in this compound Emission | Reference |

| Tea (Camellia sinensis) | Empoasca onukii | Significantly Increased | |

| Maize (Zea mays) | Spodoptera littoralis | ~8-fold increase in TPS1 expression | |

| Black Poplar (Populus nigra) | Lymantria dispar | Significantly higher than undamaged | |

| Alternanthera philoxeroides | Agasicles hygrophila | Rapid and intense induction of NES expression |

Table 2: Effects of this compound on Gene Expression and Phytohormone Levels

| Plant Species | Treatment | Target Gene/Hormone | Quantitative Change | Reference |

| Tea (Camellia sinensis) | (E)-nerolidol exposure | CsMAPK, CsWRKY3 | Significant increase in transcript and protein levels | |

| Tea (Camellia sinensis) | (E)-nerolidol exposure | Jasmonic Acid (JA) | Significant increase | |

| Tea (Camellia sinensis) | (E)-nerolidol exposure | Abscisic Acid (ABA) | Significant increase | |

| Tea (Camellia sinensis) | (E)-nerolidol exposure | Hydrogen Peroxide (H₂O₂) | Significant increase |

Table 3: Behavioral Responses of Insects to this compound

| Insect Species | Type of Response | This compound Concentration/Dose | Observed Effect | Reference |

| Predatory mite (Phytoseiulus persimilis) | Attraction | Not specified | Well-demonstrated attraction | |

| Tea Leafhopper (Empoasca onukii) | Feeding, Fecundity, Survival | Not specified | Directly negatively affected | |

| Spodoptera exigua | Growth and Development | 4.0 mg/mL | Significantly impaired |

Experimental Protocols

Volatile Collection using Headspace Solid-Phase Microextraction (HS-SPME)

This method is widely used for the extraction of volatile compounds from plant tissues.

Materials:

-

SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

-

Headspace vials (e.g., 20 mL) with PTFE/silicone septa

-

Heating block or water bath

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Excise a known weight of plant material (e.g., 1-2 g of leaves) and place it into a headspace vial. For herbivore-induced samples, the damage should be inflicted a specific time before collection.

-

Seal the vial tightly with the cap and septum.

-

Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

-

Insert the SPME fiber through the septum into the headspace of the vial, ensuring the fiber does not touch the plant material.

-

Expose the fiber to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.

-

Retract the fiber into the needle and immediately insert it into the injection port of the GC-MS for thermal desorption of the collected volatiles.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying this compound in volatile samples.

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Splitless mode, temperature set to 250°C.

-

Oven Temperature Program: Start at 40°C for 2 minutes, then ramp to 240°C at a rate of 5°C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

Mass Spectrometer: Electron impact (EI) ionization at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Identification: this compound is identified by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantification: Quantification can be performed using an internal standard and a calibration curve.

Insect Behavioral Bioassays using a Y-tube Olfactometer

A Y-tube olfactometer is a common apparatus for studying insect responses to volatile cues.

Materials:

-

Glass Y-tube olfactometer

-

Air pump and flow meters

-

Charcoal-filtered and humidified air source

-

Odor sources (e.g., this compound solution on filter paper, herbivore-damaged plant)

-

Test insects

Procedure:

-

Set up the Y-tube olfactometer in a controlled environment with uniform lighting and minimal air currents.

-

Connect the air source to the two arms of the olfactometer, ensuring a constant and equal airflow through each arm.

-

Place the odor source (e.g., filter paper with this compound in one arm and a solvent control in the other) at the upwind end of each arm.

-

Introduce a single insect at the downwind base of the Y-tube.

-

Observe the insect's behavior and record its choice (i.e., which arm it enters and spends a significant amount of time in).

-

After each trial, clean the olfactometer thoroughly with a solvent (e.g., ethanol) and bake it to remove any residual odors.

-

Rotate the Y-tube 180° between trials to avoid positional bias.

-

Analyze the choice data using appropriate statistical tests (e.g., chi-square test) to determine if there is a significant preference for the this compound-scented arm.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound-induced defense signaling cascade in plants.

Caption: Experimental workflow for studying this compound's role.

Conclusion

This compound plays a multifaceted and crucial role as a herbivore-induced plant volatile. Its functions extend beyond simple deterrence to encompass intricate signaling within the plant and communication with other trophic levels. A thorough understanding of the biosynthesis, regulation, and downstream effects of this compound is essential for developing novel strategies for crop protection and for potential applications in drug development, leveraging the bioactivity of this important natural compound. The methodologies outlined in this guide provide a framework for researchers to further unravel the complexities of this compound-mediated plant defense.

References

- 1. researchgate.net [researchgate.net]

- 2. Agasicles hygrophila attack increases this compound synthase gene expression in Alternanthera philoxeroides, facilitating host finding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of this compound in mouse plasma using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (E)-Nerolidol is a volatile signal that induces defenses against insects and pathogens in tea plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

A Technical Guide to the Physical Properties and Water Solubility of Nerolidol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerolidol, a naturally occurring sesquiterpene alcohol, is a compound of significant interest in the pharmaceutical, cosmetic, and flavor industries. A thorough understanding of its physicochemical properties is fundamental for its application in drug delivery systems, formulation development, and quality control. This technical guide provides a comprehensive overview of the key physical properties of this compound, with a particular focus on its water solubility. Detailed experimental protocols for the determination of these properties are provided, and quantitative data are summarized for easy reference.

Physical and Chemical Properties of this compound

This compound, with the chemical formula C₁₅H₂₆O, exists as a mixture of two geometric isomers, cis- and trans-nerolidol.[1] It is a colorless to pale yellow oily liquid with a characteristic floral, woody, and slightly citrus-like odor.[1][2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, compiled from various sources. It is important to note that some properties may vary depending on the isomeric composition of the sample.

| Property | Value | References |

| Molecular Formula | C₁₅H₂₆O | [3][4] |

| Molecular Weight | 222.37 g/mol | |

| Appearance | Colorless to pale yellow oily liquid | |

| Odor | Floral, woody, slightly citrus-like | |

| Density | 0.870 - 0.879 g/cm³ at 20-25 °C | |

| Boiling Point | ~276 °C at 1013 hPa | |

| 114 °C at 1 mmHg | ||

| Melting Point | < 25 °C | |

| -75 °C | ||

| Refractive Index (n20/D) | 1.478 - 1.492 | |

| Water Solubility | Slightly soluble / Insoluble | |

| 1.532 mg/L at 25 °C (calculated) | ||

| 14 mg/L (0.014 g/L) | ||

| Log P (Octanol/Water Partition Coefficient) | 5.68 (calculated) | |

| 5 |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of this compound. These protocols are based on internationally recognized guidelines and standard laboratory practices.

Determination of Density

The density of liquid this compound can be accurately determined using a digital density meter based on the oscillating U-tube principle, following a standard test method such as ASTM D4052.

Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is then used, in conjunction with calibration data, to determine the density of the sample.

Apparatus:

-

Digital Density Meter with a thermostatically controlled measuring cell.

-

Syringes for manual sample injection or an automated sample injection system.

-

Calibrating fluids with known densities (e.g., dry air and freshly distilled water).

Procedure:

-

Calibration: Calibrate the instrument according to the manufacturer's instructions using dry air and a certified reference standard, such as degassed, high-purity water.

-

Temperature Equilibration: Set the measuring cell of the density meter to the desired temperature (e.g., 20 °C or 25 °C) and allow it to stabilize.

-

Sample Introduction: Introduce a small, bubble-free aliquot of this compound into the U-tube using a syringe or autosampler. Ensure the tube is completely filled.

-

Measurement: Allow the sample to reach thermal equilibrium within the measuring cell. The instrument will automatically measure the oscillation period and calculate the density.

-

Data Recording: Record the density value, typically in g/cm³ or kg/m ³, along with the measurement temperature.

-

Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely before the next measurement.

Determination of Boiling Point

The boiling point of this compound can be determined using the Thiele tube method, which is suitable for small sample volumes.

Principle: A sample is heated in a small tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. Upon cooling, the vapor pressure inside the capillary decreases, and when it equals the atmospheric pressure, the liquid is drawn into the capillary. The temperature at which this occurs is the boiling point.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of this compound into the small test tube.

-

Capillary Insertion: Place the capillary tube, with the sealed end up, into the test tube containing the this compound.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

Heating: Insert the assembly into the Thiele tube containing the heating fluid. Gently heat the side arm of the Thiele tube.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Refractive Index

The refractive index of this compound can be measured using an Abbe refractometer, following a standard method like ASTM D1218.

Principle: A drop of the liquid sample is placed between two prisms of the refractometer. Light is passed through the sample, and the angle at which it is refracted is measured. This angle is used to determine the refractive index.

Apparatus:

-

Abbe refractometer with a light source (typically a sodium D-line at 589 nm) and a thermostatically controlled prism assembly.

-

Dropper or pipette.

-

Soft lens tissue.

-

Ethanol and acetone for cleaning.

-

Certified refractive index standards for calibration.

Procedure:

-

Calibration: Calibrate the refractometer using a standard with a known refractive index.

-

Temperature Control: Set the temperature of the prisms to the desired measurement temperature (e.g., 20 °C) and allow it to stabilize.

-

Sample Application: Open the prisms and place a few drops of this compound onto the surface of the lower prism.

-

Measurement: Close the prisms and allow the sample to equilibrate to the set temperature. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Data Reading: Read the refractive index from the instrument's scale or digital display.

-

Cleaning: Clean the prism surfaces thoroughly with soft tissue and appropriate solvents after each measurement.

Determination of Water Solubility

The water solubility of this compound, a poorly soluble substance, can be determined using the shake-flask method, which is a widely accepted technique outlined in OECD Guideline 105.

Principle: An excess amount of the substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined after separating the undissolved material.

Apparatus:

-

Constant temperature water bath with a shaker.

-

Glass flasks with stoppers.

-

Centrifuge.

-

Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)).

-

Syringes and filters (e.g., 0.45 µm pore size).

-

Volumetric glassware.

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and to determine the appropriate amount of substance and equilibration time for the definitive test.

-

Definitive Test: a. Add an excess amount of this compound to several flasks containing a known volume of high-purity water. b. Tightly stopper the flasks and place them in a constant temperature shaker bath (e.g., 25 °C). c. Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: a. After equilibration, allow the flasks to stand in the water bath to permit phase separation. b. Centrifuge the samples at a high speed to sediment any undissolved this compound.

-

Sample Analysis: a. Carefully withdraw an aliquot of the clear aqueous supernatant. It may be necessary to filter the sample to remove any remaining micro-droplets. b. Quantify the concentration of this compound in the aqueous sample using a validated analytical method (e.g., GC-MS or HPLC with a suitable detector). A calibration curve prepared with standards of known this compound concentrations is used for quantification.

-

Calculation: The water solubility is reported as the average concentration from the replicate flasks, typically in mg/L or g/L.

Mandatory Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for determining the key physicochemical properties of a liquid compound like this compound.

This technical guide provides essential information on the physical properties and water solubility of this compound, along with standardized methods for their determination. This knowledge is crucial for the effective utilization of this compound in scientific research and industrial applications.

References

Nerolidol's Ecological Function in Plant Defense Mechanisms: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nerolidol, a naturally occurring sesquiterpene alcohol found in numerous plants, plays a pivotal role in mediating plant defense against a wide array of biotic threats. This technical guide provides a comprehensive overview of the ecological functions of this compound, detailing its involvement in direct and indirect defense mechanisms. Quantitative data on its efficacy against various herbivores and pathogens are presented, alongside detailed experimental protocols for key bioassays. Furthermore, this guide elucidates the intricate signaling pathways activated by this compound, offering a molecular-level understanding of its mode of action. Visual diagrams of these pathways and experimental workflows are provided to facilitate comprehension. This document is intended to serve as a core resource for researchers and professionals in the fields of plant science, entomology, phytopathology, and drug development.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from herbivores and pathogens. Among the vast array of plant secondary metabolites, volatile organic compounds (VOCs) play a crucial role in mediating interactions with the surrounding environment. This compound (3,7,11-trimethyl-1,6,10-dodecatrien-3-ol) is a sesquiterpene alcohol that is a common constituent of plant essential oils and is known for its distinct floral aroma.[1] Beyond its aromatic properties, this compound functions as a key signaling molecule and a direct defense compound in the plant's immune response.[2]

This guide explores the multifaceted ecological functions of this compound in plant defense, focusing on:

-

Direct Defense: Its insecticidal, and antifungal properties.

-

Indirect Defense: Its role as a precursor to herbivore-induced plant volatiles (HIPVs) that attract natural enemies of herbivores.

-

Signaling: Its ability to induce downstream defense responses, including the activation of key signaling pathways.

Direct Defense Mechanisms

This compound exhibits broad-spectrum activity against a range of plant pests and pathogens, functioning as a direct chemical defense.

Insecticidal and Herbivore Deterrent Activity

This compound has demonstrated significant insecticidal and deterrent effects against various herbivorous insects. Studies on the Egyptian cotton leafworm, Spodoptera littoralis, have shown that this compound can be toxic to larvae, with LC50 values indicating its potency.[1][3] Furthermore, it can negatively impact the growth, development, and metamorphosis of this major agricultural pest.[1] Research has also indicated its efficacy against aphids like Metopolophium dirhodum.

Table 1: Quantitative Data on this compound's Insecticidal and Deterrent Effects

| Herbivore Species | Bioassay Type | This compound Concentration | Observed Effect | Reference |

| Spodoptera littoralis (5th instar larvae) | Leaf dip bioassay | 50.01 ppm | LC50 (Lethal Concentration, 50%) | |

| Spodoptera littoralis (6th instar larvae) | Leaf dip bioassay | 42.24 ppm | LC50 (Lethal Concentration, 50%) | |

| Metopolophium dirhodum | Contact toxicity | 3.5 mL L⁻¹ | LC50 (Lethal Concentration, 50%) | |

| Myzus persicae | Choice test | Not specified | Inhibited settlement |

Antifungal and Antibacterial Activity

This compound possesses potent antifungal and antibacterial properties, contributing to the plant's defense against microbial pathogens. It has been shown to inhibit the growth of various fungal species, including Botrytis cinerea, and several species of Candida. Its mechanism of action often involves the disruption of fungal cell membranes. It also exhibits antibacterial activity, including the inhibition of biofilm formation by pathogenic bacteria such as Staphylococcus aureus.

Table 2: Quantitative Data on this compound's Antifungal and Antibacterial Effects

| Pathogen Species | Bioassay Type | This compound Concentration | Observed Effect | Reference |

| Candida albicans | Broth microdilution | 8-8192 µg/mL | Determination of IC50 | |

| Candida tropicalis | Broth microdilution | 8-8192 µg/mL | Determination of IC50 | |

| Staphylococcus aureus | Microdilution | 1 mg/mL | MIC (Minimum Inhibitory Concentration) | |

| Pseudomonas aeruginosa | Microdilution | 0.5 mg/mL | MIC (Minimum Inhibitory Concentration) | |

| Klebsiella pneumoniae | Microdilution | 0.5 mg/mL | MIC (Minimum Inhibitory Concentration) | |

| Staphylococcus aureus (biofilm) | Crystal violet | 0.5 - 4 mg/mL | 51-98% inhibition | |

| Botrytis cinerea | Radial growth assay | Not specified | Growth inhibition |

Indirect Defense Mechanisms

This compound plays a crucial role in indirect plant defense by acting as a precursor to other signaling molecules and by directly attracting natural enemies of herbivores.

Precursor to (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT)

Upon herbivore attack, many plants convert (E)-nerolidol into (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), a key herbivore-induced plant volatile (HIPV). DMNT is highly attractive to a wide range of predatory and parasitic insects, which are natural enemies of the herbivores. The biosynthesis of DMNT from this compound is a critical step in the plant's "cry for help" to recruit these beneficial insects.

Direct Attraction of Predators and Parasitoids

In addition to its role as a precursor, this compound itself can act as a kairomone, directly attracting natural enemies of herbivores. For instance, studies have shown that synthetic this compound is attractive to the predatory mite Tetranychus urticae. While extensive quantitative data on the attraction of a wide range of predators and parasitoids to this compound alone is still an active area of research, its role in the complex blend of HIPVs is well-established.

Table 3: Quantitative Data on this compound's Role in Attracting Natural Enemies

| Natural Enemy Species | Bioassay Type | This compound Concentration | Observed Effect | Reference |

| Tetranychus urticae (males) | Olfactometer | 10 ppm | Significant attraction | |

| Phytoseiulus persimilis | Y-tube olfactometer | Not specified | Attraction to (E)-nerolidol |

Signaling Pathways in Plant Defense

This compound acts as a volatile signal that can prime or directly induce defense responses in plants. Upon perception, it triggers a cascade of downstream signaling events, leading to the activation of defense-related genes and the production of protective compounds.

Mitogen-Activated Protein Kinase (MAPK) Cascade

Exposure to (E)-nerolidol has been shown to activate a Mitogen-Activated Protein Kinase (MAPK) cascade in plants like tea (Camellia sinensis). This involves the phosphorylation and activation of specific MAP kinases, which in turn regulate the activity of downstream transcription factors.

WRKY Transcription Factors

Following MAPK activation, WRKY transcription factors are often induced. These transcription factors are key regulators of plant defense responses and can bind to W-box elements in the promoters of defense-related genes, thereby activating their expression. In tea plants, the expression of CsWRKY3 is upregulated in response to (E)-nerolidol treatment.

Jasmonic Acid (JA) and Abscisic Acid (ABA) Signaling

This compound has been demonstrated to induce the biosynthesis of the phytohormones jasmonic acid (JA) and abscisic acid (ABA). JA is a central player in defense against necrotrophic pathogens and chewing herbivores, while ABA is involved in responses to both biotic and abiotic stresses. The induction of these hormone signaling pathways amplifies the defense response.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol for Insect Feeding Bioassay (Two-Choice Assay)

This protocol is adapted for a generalist herbivore like Spodoptera exigua on a model plant.

Objective: To determine the feeding preference of herbivores for this compound-treated versus control leaves.

Materials:

-

Spodoptera exigua larvae (e.g., 3rd instar), starved for 4-6 hours.

-

Freshly detached leaves from the host plant (e.g., Arabidopsis, cotton).

-

This compound solution (e.g., 100 ppm in 0.1% Tween-20).

-

Control solution (0.1% Tween-20).

-

Petri dishes (9 cm diameter) lined with moist filter paper.

-

Fine-tipped paintbrush.

-

Digital scanner and image analysis software (e.g., ImageJ).

Procedure:

-

Prepare the this compound and control solutions.

-

Using a fine-tipped paintbrush, evenly coat one half of a leaf disc (e.g., 2 cm diameter) with the this compound solution and the other half with the control solution. Allow the leaves to air dry for 30 minutes.

-

Place one treated leaf disc in the center of a Petri dish lined with moist filter paper.

-

Introduce one starved larva into the center of the Petri dish.

-

Seal the Petri dish with a ventilated lid and place it in a controlled environment chamber (e.g., 25°C, 16:8 L:D photoperiod).

-

After 24 hours, remove the larva and scan the leaf disc at high resolution.

-

Using image analysis software, measure the area of the leaf consumed from both the this compound-treated and control halves.

-

Calculate a feeding preference index (PI) for each replicate: PI = (C - T) / (C + T), where C is the area consumed from the control half and T is the area consumed from the treated half.

-

Replicate the experiment at least 20 times.

-

Analyze the data using a one-sample t-test to determine if the mean PI is significantly different from zero.

Protocol for In Vitro Antifungal Assay (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal pathogen.

Materials:

-

Pure this compound.

-

Dimethyl sulfoxide (DMSO).

-

Fungal isolate (e.g., Candida albicans).

-

Appropriate liquid culture medium (e.g., RPMI-1640).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer (plate reader).

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Prepare a fungal inoculum suspension and adjust its concentration to a 0.5 McFarland standard. Dilute this suspension in the culture medium to achieve a final concentration of approximately 0.5 - 2.5 x 10³ CFU/mL in the wells.

-

In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in the culture medium to obtain a range of concentrations (e.g., 0.5 to 256 µg/mL). Ensure the final DMSO concentration does not exceed 1%.

-

Add the fungal inoculum to each well containing the this compound dilutions.

-

Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).

-

Incubate the plate at the optimal growth temperature for the fungus (e.g., 35°C) for 24-48 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that causes complete inhibition of visible fungal growth. Alternatively, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) and define the MIC as the concentration that inhibits growth by ≥50% compared to the positive control.

-

Perform the assay in triplicate.

Protocol for Western Blot Analysis of MAPK Activation

This protocol provides a general workflow for detecting the phosphorylation of MAP kinases in response to this compound treatment.

Objective: To determine if this compound induces the phosphorylation of specific MAP kinases.

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana or tea plantlets).

-

This compound solution.

-

Liquid nitrogen.

-

Protein extraction buffer.

-

Bradford assay reagents.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies (total MAPK and phospho-specific MAPK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat plant seedlings with this compound solution for various time points (e.g., 0, 15, 30, 60 minutes).

-

Harvest the plant tissue at each time point and immediately freeze it in liquid nitrogen.

-

Grind the frozen tissue to a fine powder and extract total proteins using a suitable extraction buffer.

-

Quantify the protein concentration using the Bradford assay.

-

Separate the proteins (e.g., 20-30 µg per lane) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phospho-specific MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total MAPK to confirm equal protein loading.

Conclusion

This compound is a versatile and potent molecule in the chemical ecology of plant defense. Its direct insecticidal and antimicrobial properties provide an immediate line of defense, while its role as a precursor to DMNT and as a direct attractant for natural enemies constitutes a sophisticated indirect defense strategy. Furthermore, the ability of this compound to act as a signaling molecule, inducing a cascade of downstream defense responses, highlights its central role in orchestrating the plant's immune system.

The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the applications of this compound in sustainable agriculture and the development of novel biopesticides and plant defense activators. A deeper understanding of the molecular mechanisms underlying this compound's activity will continue to unveil new opportunities for its use in crop protection and beyond.

References

- 1. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]

- 2. plantprotection.pl [plantprotection.pl]

- 3. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant and Anti-inflammatory Properties of Nerolidol

Executive Summary: Nerolidol, a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the antioxidant and anti-inflammatory properties of this compound, focusing on its mechanisms of action, supported by quantitative data from various preclinical models. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and visual representations of key signaling pathways to facilitate further investigation and application of this promising bioactive compound.

Antioxidant Properties of this compound

This compound has demonstrated potent antioxidant capabilities by counteracting reactive oxygen species (ROS) and protecting cells from oxidative damage to vital macromolecules like lipids, proteins, and DNA.[1] Its efficacy has been established through a variety of in vitro and in vivo models.

In Vitro Antioxidant Studies

In vitro assays have been fundamental in quantifying this compound's direct antioxidant effects. These studies reveal its ability to scavenge free radicals and inhibit lipid peroxidation. For instance, cis-nerolidol was found to have significant scavenging activity against hydroxyl radicals, with a reported IC50 value of 1.48 mM.[1] It also effectively prevents lipid peroxidation induced by agents like 2,2'-azobis-2-amidinopropane (AAPH), thereby inhibiting the formation of thiobarbituric acid reactive substances (TBARS).[2] Furthermore, this compound has been shown to reduce the production of nitric oxide, a key radical species.[2][3]

Table 1: Summary of In Vitro Antioxidant Activity of this compound

| Assay Type | Model System | This compound Concentration | Key Quantitative Finding | Reference |

|---|---|---|---|---|

| Hydroxyl Radical Scavenging | Chemical Assay | Not specified | IC50 = 1.48 mM | |

| DPPH Radical Scavenging | Chemical Assay | Concentration-dependent | IC50 = 20.15 µg/ml (Methanol Extract) | |

| Nitric Oxide Scavenging | Chemical Assay | 400 µg/ml | 43.56 ± 1.52% inhibition |

| Lipid Peroxidation | AAPH-induced | 0.9 - 7.2 mg/mL | Prevented TBARS formation | |

In Vivo Antioxidant Studies

The antioxidant effects of this compound have been validated in several in vivo models. In studies using mice, this compound administration (at doses of 25, 50, and 75 mg/kg) led to a significant decrease in lipid peroxidation (MDA) and nitrite levels in the hippocampus. Concurrently, it enhanced the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT). In a rat model of doxorubicin-induced cardiotoxicity, this compound treatment (50 mg/kg) mitigated oxidative stress by restoring the levels of these antioxidant enzymes. Similar protective effects were observed against rotenone-induced neurotoxicity, where this compound supplementation ameliorated the depletion of SOD, CAT, and glutathione (GSH).

Table 2: Summary of In Vivo Antioxidant Activity of this compound

| Animal Model | Species | This compound Dose | Duration | Key Quantitative Findings | Reference |

|---|---|---|---|---|---|